5-Bromobenzo[cd]indol-2(1H)-one
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Overview
Description
5-Bromobenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the class of benzoindoles. This compound is characterized by a fused ring system consisting of a benzene ring and an indole moiety, with a bromine atom attached at the 5-position. The structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[cd]indol-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Cyclization: The brominated indole undergoes cyclization to form the benzo[cd]indol-2(1H)-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Organolithium or Grignard reagents.
Oxidation: Potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Various substituted benzoindoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced derivatives of the indole moiety.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromobenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which play a crucial role in regulating gene expression . By inhibiting BET proteins, this compound can modulate the transcription of genes involved in various cellular processes, including inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-one: Lacks the bromine atom at the 5-position.
5-Chlorobenzo[cd]indol-2(1H)-one: Contains a chlorine atom instead of a bromine atom at the 5-position.
5-Fluorobenzo[cd]indol-2(1H)-one: Contains a fluorine atom instead of a bromine atom at the 5-position.
Uniqueness
The presence of the bromine atom at the 5-position in 5-Bromobenzo[cd]indol-2(1H)-one imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile .
Properties
IUPAC Name |
5-bromo-1H-benzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-8-5-4-7-10-6(8)2-1-3-9(10)13-11(7)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDIPXNPGAYOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)NC3=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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